molecular formula C8H8O2S B6234007 (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid CAS No. 161813-94-1

(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6234007
CAS No.: 161813-94-1
M. Wt: 168.2
InChI Key:
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Description

(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid is a compound that features a cyclopropane ring substituted with a thiophene group and a carboxylic acid group

Scientific Research Applications

(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Safety and Hazards

The compound has been assigned the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/protective clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a thiophene derivative followed by carboxylation. One common method is the reaction of thiophene with a cyclopropane precursor under conditions that promote the formation of the cyclopropane ring. This can be achieved using reagents such as diazo compounds in the presence of a catalyst like rhodium or copper.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxylic acid group can produce the corresponding alcohol or aldehyde.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and thiophene group can engage in specific binding interactions, influencing the activity of the target molecule. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the cyclopropane ring, making it less rigid and potentially less selective in binding interactions.

    Cyclopropane-1-carboxylic acid: Lacks the thiophene group, reducing its potential for electronic interactions.

    2-(Thiophen-2-yl)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropane ring, affecting its reactivity and binding properties.

Uniqueness

(1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the rigid cyclopropane ring and the electron-rich thiophene group. This combination provides distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid involves the preparation of a cyclopropane ring followed by the introduction of a thiophene group and a carboxylic acid functional group.", "Starting Materials": [ "2-bromo-1-phenylpropane", "thiophene", "sodium hydride", "diethyl malonate", "ethyl chloroformate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Preparation of cyclopropane ring", "2-bromo-1-phenylpropane is treated with sodium hydride in dry DMF to form the corresponding carbanion.", "The carbanion is then reacted with diethyl malonate to form the cyclopropane ring.", "Step 2: Introduction of thiophene group", "The cyclopropane ring is then reacted with thiophene in the presence of sodium hydride to form the thiophene-substituted cyclopropane.", "Step 3: Introduction of carboxylic acid functional group", "The thiophene-substituted cyclopropane is then reacted with ethyl chloroformate and sodium hydroxide to form the corresponding carboxylic acid.", "The carboxylic acid is then purified by acidification with hydrochloric acid, extraction with ethyl acetate, and neutralization with sodium bicarbonate.", "The final product, (1R,2R)-2-(thiophen-2-yl)cyclopropane-1-carboxylic acid, is obtained by recrystallization from water and drying over sodium chloride." ] }

CAS No.

161813-94-1

Molecular Formula

C8H8O2S

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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